molecular formula C17H15N3O2S2 B4233903 N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide

N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide

Cat. No.: B4233903
M. Wt: 357.5 g/mol
InChI Key: HZKZIGMRFUQXCT-UHFFFAOYSA-N
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Description

N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a precursor that contains the pyridine ring, such as 3-methylpyridine.

    Introduction of the Thiophene Ring: Using a sulfonylation reaction to attach the thiophene ring to the pyridine derivative.

    Formation of the Benzenecarboximidamide Moiety: This step might involve the reaction of a benzenecarboximidamide precursor with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the imidamide group.

    Substitution: Various substitution reactions could occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the imidamide group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboxamide: A similar compound with an amide group instead of an imidamide group.

    N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzeneamine: A related compound with an amine group.

Uniqueness

N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-13-7-5-11-18-16(13)19-17(14-8-3-2-4-9-14)20-24(21,22)15-10-6-12-23-15/h2-12H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKZIGMRFUQXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Reactant of Route 2
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Reactant of Route 3
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Reactant of Route 4
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide

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